Cas no 2097860-05-2 (1-(Oxan-4-yl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea)

1-(Oxan-4-yl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea is a heterocyclic urea derivative featuring a pyrazine core linked to a pyridine moiety via a methylene bridge. This compound exhibits potential as a versatile intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and other biologically active molecules. Its structural complexity allows for selective interactions with target proteins, making it valuable for drug discovery research. The oxan-4-yl group enhances solubility and stability, while the pyridine-pyrazine framework contributes to binding affinity. This compound is suited for applications in high-throughput screening and structure-activity relationship studies due to its well-defined synthetic route and modifiable functional groups.
1-(Oxan-4-yl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea structure
2097860-05-2 structure
Product name:1-(Oxan-4-yl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea
CAS No:2097860-05-2
MF:C16H19N5O2
MW:313.354362726212
CID:5467678

1-(Oxan-4-yl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea Chemical and Physical Properties

Names and Identifiers

    • 1-(oxan-4-yl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea
    • 1-(oxan-4-yl)-3-[(3-pyridin-4-ylpyrazin-2-yl)methyl]urea
    • 1-(Oxan-4-yl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea
    • Inchi: 1S/C16H19N5O2/c22-16(21-13-3-9-23-10-4-13)20-11-14-15(19-8-7-18-14)12-1-5-17-6-2-12/h1-2,5-8,13H,3-4,9-11H2,(H2,20,21,22)
    • InChI Key: PBTZPDJBMNCPQI-UHFFFAOYSA-N
    • SMILES: O1CCC(CC1)NC(NCC1C(C2C=CN=CC=2)=NC=CN=1)=O

Computed Properties

  • Exact Mass: 313.15387487 g/mol
  • Monoisotopic Mass: 313.15387487 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 370
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 313.35
  • XLogP3: -0.2
  • Topological Polar Surface Area: 89

1-(Oxan-4-yl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6573-9673-2μmol
1-(oxan-4-yl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea
2097860-05-2
2μmol
$85.5 2023-09-07
Life Chemicals
F6573-9673-10μmol
1-(oxan-4-yl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea
2097860-05-2
10μmol
$103.5 2023-09-07
Life Chemicals
F6573-9673-10mg
1-(oxan-4-yl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea
2097860-05-2
10mg
$118.5 2023-09-07
Life Chemicals
F6573-9673-50mg
1-(oxan-4-yl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea
2097860-05-2
50mg
$240.0 2023-09-07
Life Chemicals
F6573-9673-75mg
1-(oxan-4-yl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea
2097860-05-2
75mg
$312.0 2023-09-07
Life Chemicals
F6573-9673-5mg
1-(oxan-4-yl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea
2097860-05-2
5mg
$103.5 2023-09-07
Life Chemicals
F6573-9673-20mg
1-(oxan-4-yl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea
2097860-05-2
20mg
$148.5 2023-09-07
Life Chemicals
F6573-9673-40mg
1-(oxan-4-yl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea
2097860-05-2
40mg
$210.0 2023-09-07
Life Chemicals
F6573-9673-5μmol
1-(oxan-4-yl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea
2097860-05-2
5μmol
$94.5 2023-09-07
Life Chemicals
F6573-9673-15mg
1-(oxan-4-yl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea
2097860-05-2
15mg
$133.5 2023-09-07

1-(Oxan-4-yl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea Related Literature

Additional information on 1-(Oxan-4-yl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea

Introduction to 1-(Oxan-4-yl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea (CAS No. 2097860-05-2)

1-(Oxan-4-yl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea, identified by its CAS number 2097860-05-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by the presence of a urea functional group, which is well-documented for its role in drug design and development. The structural framework of this molecule incorporates an oxane ring, a pyridine moiety, and a pyrazine ring, making it a versatile scaffold for further chemical modifications and biological evaluations.

The oxane ring, a five-membered cyclic ether, contributes to the overall stability and solubility profile of the compound. This feature is particularly advantageous in pharmaceutical applications where bioavailability and metabolic stability are critical factors. The pyridine ring, on the other hand, is known for its ability to interact with biological targets such as enzymes and receptors due to its electron-rich nature and aromaticity. These interactions are often pivotal in modulating biological pathways and have been extensively explored in the development of therapeutic agents.

The pyrazine component of 1-(Oxan-4-yl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea adds another layer of complexity to the molecule. Pyrazines are heterocyclic compounds that exhibit a wide range of biological activities, including antiviral, antibacterial, and anticancer properties. The presence of multiple heterocyclic rings in this compound suggests potential synergistic effects between these moieties, which could enhance its pharmacological properties.

In recent years, there has been a surge in research focused on developing novel urea-based compounds for their therapeutic potential. Urea derivatives have shown promise as kinase inhibitors, particularly in the treatment of cancers and inflammatory diseases. The structural features of 1-(Oxan-4-yl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea make it an attractive candidate for further investigation in this area. Specifically, the combination of the urea group with the pyridine and pyrazine rings creates multiple sites for interaction with biological targets, which could lead to the development of highly specific and potent drugs.

The synthesis of 1-(Oxan-4-yl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea involves multi-step organic transformations that require precise control over reaction conditions. The introduction of the oxane ring typically involves cyclization reactions using appropriate precursors such as epoxides or aziridines. The subsequent attachment of the pyridine and pyrazine moieties requires careful selection of coupling reagents and catalysts to ensure high yields and minimal byproduct formation.

The biological evaluation of 1-(Oxan-4-yl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea has been the focus of several recent studies. Researchers have been particularly interested in its potential as an inhibitor of various kinases that are implicated in cancer progression. Preliminary studies have shown that this compound can effectively inhibit the activity of several target kinases with high selectivity. This selectivity is crucial for minimizing side effects associated with drug therapy.

In addition to its kinase inhibition properties, 1-(Oxan-4-yll)-3-{[3-(pyridin-lV-yll)pyrazlnl2-yll)methyI}urea has also been investigated for its potential antiviral effects. The structural features of this compound suggest that it may interfere with viral replication by inhibiting essential viral enzymes or proteins. Further research is needed to fully elucidate these mechanisms and to assess the compound's efficacy in vitro and in vivo.

The development of new drug candidates often involves extensive computational modeling and molecular dynamics simulations to predict their interactions with biological targets. These computational studies have been instrumental in guiding experimental efforts and optimizing the structure of 1-(Oxan-lV-ylll)-3-{[3-(

The future prospects for 1-(Oxan-lV-ylll)-3-{[3-(\ipyridln-lV-yll)pyrazlnl2-yll)methyll urea are promising, with several ongoing studies aimed at further optimizing its chemical structure and evaluating its biological activity across a broader range of targets. The integration of synthetic chemistry, computational modeling, and biological assays will be crucial in realizing the full potential of this compound as a therapeutic agent.

In conclusion, 1-(Oxan-lV-ylll)-3-{[3-(\ipyridln-lV-yll)pyrazlnl2-yll)methyll urea (CAS No. 2097860-S5-S) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features, combined with its demonstrated biological activity, make it an attractive candidate for further development as a therapeutic agent. As research continues to uncover new applications for this molecule, it is likely to play an important role in addressing some of the most challenging health issues faced today.

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